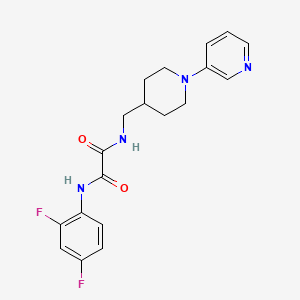

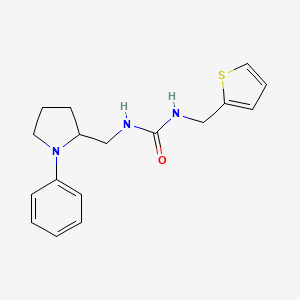

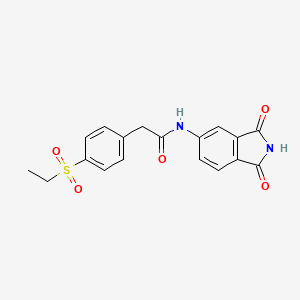

![molecular formula C16H15FN2O2S B2674460 2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole CAS No. 886924-77-2](/img/structure/B2674460.png)

2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids.

Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

Imidazole-based heterocyclic moieties, which include the compound , have been widely explored for OLED applications . Their flexibility for designing molecules with different functionality is well established . They contribute to the light-emission mechanisms of electroluminescent fluorophores .

Buffering Agent

Imidazole compounds are used as a buffer in the pH range of 6.2-7.8 . This could be a potential application for the compound .

Histamine Antagonist

Imidazole is also an histamine antagonist . This suggests that the compound could potentially be used in medical applications related to histamine regulation.

Chelator

Imidazole acts as a chelator and forms complexes with various divalent cations . This property could be utilized in various scientific research applications.

Corrosion Inhibitor

Imidazole is used as a corrosion inhibitor on certain transition metals such as copper . This could be another potential application for the compound.

Fire Retardants

Derivatives of imidazole, like polybenzimidazole (PBI), act as fire retardants . This suggests that the compound could potentially be used in the development of fire-resistant materials.

Safety and Hazards

Propiedades

IUPAC Name |

2-ethylsulfonyl-1-[(4-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRODTZSIRFBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)

![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)

![Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate](/img/structure/B2674391.png)

![[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2674396.png)